N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide
Description
The compound N-(3,4-dimethoxyphenethyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide features a complex heterocyclic scaffold combining an imidazo[1,2-c]quinazolinone core with a thioacetamide linkage and substituted phenethyl groups.
Properties
IUPAC Name |
2-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N5O5S/c1-41-26-13-12-22(18-27(26)42-2)15-17-34-29(39)20-43-32-36-24-11-7-6-10-23(24)30-35-25(31(40)37(30)32)19-28(38)33-16-14-21-8-4-3-5-9-21/h3-13,18,25H,14-17,19-20H2,1-2H3,(H,33,38)(H,34,39) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWXUZBSLQMBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Motifs
The target compound shares a fused imidazo[1,2-c]quinazolinone system with analogs such as N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () and substituted triazinoquinazolinones (). Key differences include:
Yield Comparison :
The target compound’s synthesis would likely follow similar protocols, though yields may vary due to the complexity of its substituents.
Physicochemical Properties
- Melting Points : Most analogs exhibit high melting points (250–315°C), attributed to strong intermolecular hydrogen bonding and aromatic stacking . The dimethoxyphenethyl group in the target compound may lower melting points slightly due to increased hydrophobicity.
- Solubility : Thioacetamide derivatives are typically poorly soluble in water but soluble in polar aprotic solvents (e.g., DMF, DMSO). Substituents like sulfamoyl () or methoxy groups (target compound) could modulate solubility .
Key Structural Differentiators
- Phenethylamino-Ethyl Side Chain: This moiety is unique to the target compound and may confer distinct receptor-binding profiles compared to simpler alkyl or aryl substituents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions, typically starting with the formation of the imidazo[1,2-c]quinazolinone core followed by thioacetamide coupling. Key steps include:
- Cyclization : Use of anthranilic acid derivatives with aldehydes/ketones under acidic conditions to form the quinazolinone core ().
- Thiolation : Reaction of intermediates with thiourea or Lawesson’s reagent to introduce the thioether group ().
- Coupling : Amide bond formation between the quinazolinone-thiol intermediate and 3,4-dimethoxyphenethylamine derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–25°C ().
- Optimization : Control reaction temperature (reflux in ethanol or toluene), solvent polarity, and stoichiometric ratios (e.g., 1.2:1 molar ratio of thiol to alkylating agent) to achieve yields >70%. Purification via column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) is critical .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers focus on?
- 1H/13C NMR : Focus on aromatic protons (δ 6.8–8.2 ppm for quinazolinone and dimethoxyphenethyl groups), methoxy singlet (δ ~3.8 ppm), and amide NH signals (δ ~10 ppm). Coupling patterns (e.g., doublets for thioether protons) confirm regiochemistry ().
- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C=O (650–750 cm⁻¹) validate functional groups ().
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]+ and fragments (e.g., loss of phenethylamino side chain at m/z ~250) ().
Q. What are the recommended protocols for assessing the compound’s stability under various pH and temperature conditions?
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 25–40°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C common for similar quinazolinones) ().
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed across different in vitro models?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times. For kinase inhibition assays, validate ATP concentrations (e.g., 10 µM vs. 100 µM) to avoid false positives ().
- Metabolic Interference Testing : Use cytochrome P450 inhibitors (e.g., ketoconazole) to assess if metabolite formation alters activity ().
Q. What strategies are effective in establishing structure-activity relationships (SAR) for modifying the thioacetamide and quinazolinone moieties?
- Core Modifications : Replace the 3,4-dimethoxyphenethyl group with halogenated analogs (e.g., 4-F) to enhance lipophilicity and blood-brain barrier penetration ().
- Thioether Bioisosteres : Substitute the thioacetamide with sulfonamide or methylene groups to improve metabolic stability. Use molecular docking (AutoDock Vina) to predict binding affinity changes to kinase targets ().
Q. What computational methods are employed to predict binding affinity and interaction mechanisms with kinase targets?
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate 100-ns trajectories of the compound bound to EGFR or VEGFR2. Analyze hydrogen bonds (e.g., quinazolinone C=O with Lys721) and hydrophobic interactions ().
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methoxy → ethoxy) to prioritize synthetic targets ().
Q. What are the challenges in achieving enantiomeric purity for chiral centers in the imidazo[1,2-c]quinazolinone core?
- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/ethanol) to separate enantiomers. Confirm absolute configuration via X-ray crystallography ().
- Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during cyclization to induce stereoselectivity (>90% ee) ().
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50 values for kinase inhibition?
- Source Validation : Cross-check kinase isoform specificity (e.g., EGFR T790M vs. wild-type) and assay formats (radioactive vs. fluorescence-based).
- Counter-Screening : Test against off-target kinases (e.g., CDK2, Src) to rule out pan-assay interference ().
Methodological Tables
| Parameter | Optimized Condition | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (reflux in ethanol) | |
| Purification Solvent System | EtOAc/hexane (3:7) for column chromatography | |
| HRMS Accuracy Threshold | <5 ppm deviation | |
| Chiral HPLC Retention Time | 12.3 min (R-enantiomer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
